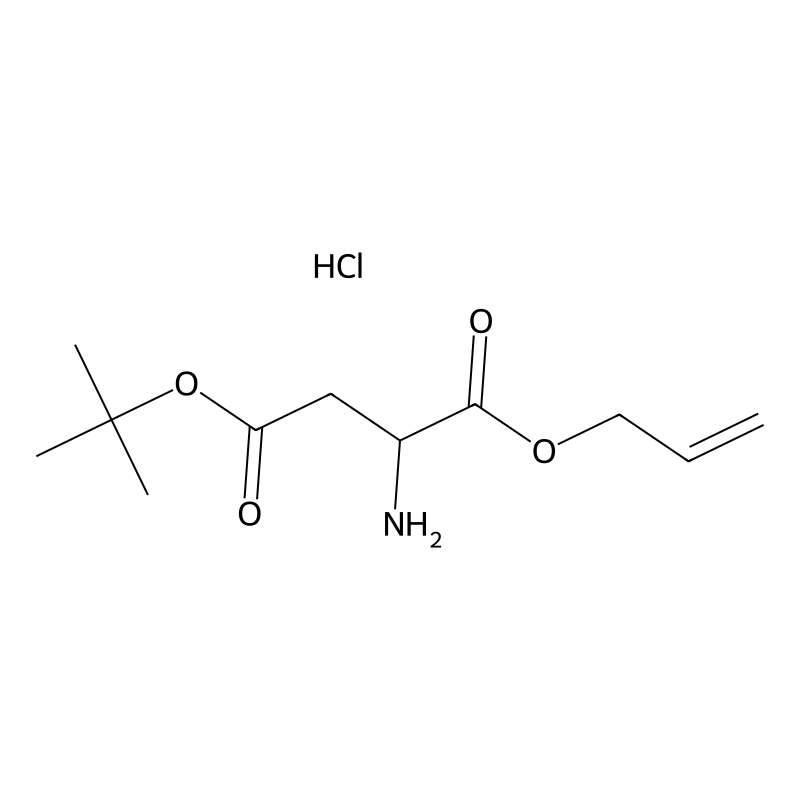

Aspartic acid(otbu)-allyl ester hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

Aspartic Acid(OtBu)-Allyl Ester HCl may function as a protected form of aspartic acid, a common amino acid found in proteins. The "OtBu" group (tert-Butyl) protects the carboxylic acid group of aspartic acid, while the allyl ester protects the other carboxylic acid group. This protection allows for selective manipulation of the molecule during peptide synthesis. Once incorporated into a peptide chain, these protecting groups can be removed to reveal the functional aspartic acid residues [].

Organic Chemistry Studies

The presence of the allyl ester group suggests Aspartic Acid(OtBu)-Allyl Ester HCl could be used in organic chemistry research involving reactions specific to allyl esters. These reactions could include hydrolysis, reduction, or substitution reactions aimed at understanding the reactivity of the allyl group or exploring its potential for further functionalization.

Aspartic acid(otbu)-allyl ester hydrochloride is a derivative of aspartic acid, which is a non-essential amino acid involved in protein biosynthesis. This compound features a tert-butyl (OtBu) protecting group on one carboxylic acid functionality and an allyl ester on the other, providing stability and preventing unwanted reactions during chemical transformations. The hydrochloride form indicates that it is a salt, enhancing its solubility in water, which is advantageous for various applications in peptide synthesis and organic chemistry.

- Peptide Bond Formation: The compound can react with other amino acids or peptide fragments. The allyl ester group is displaced by an incoming amine, leading to the formation of a new peptide bond:

- Hydrolysis: The allyl ester can undergo hydrolysis to yield aspartic acid derivatives.

- Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid to alcohols.

- Substitution: The compound can participate in substitution reactions with nucleophiles such as amines or thiols.

Aspartic acid(otbu)-allyl ester hydrochloride has notable biological implications due to its role in peptide synthesis. It serves as a protecting group that allows for selective modifications of peptides without interfering with the native reactivity of aspartic acid residues. This selectivity is crucial in studying enzyme mechanisms and protein interactions, making it valuable in biochemical research and pharmaceutical development .

The synthesis of aspartic acid(otbu)-allyl ester hydrochloride involves several steps:

- Formation of Aspartic Acid Esters: Aspartic acid is first converted into its tert-butyl esters.

- Metal-Catalyzed Reactions: These esters are treated with metal salts to form metal-bound derivatives.

- Protection and Esterification: The final step involves reacting these derivatives with an allyl alcohol in the presence of appropriate catalysts to yield the desired product .

Industrial methods often utilize tert-butylating agents like di-tert-butyl dicarbonate to achieve high yields efficiently.

Aspartic acid(otbu)-allyl ester hydrochloride has diverse applications:

- Peptide Synthesis: It is primarily used as a protecting group during the synthesis of peptides containing aspartic acid.

- Pharmaceutical Development: The compound plays a role in developing peptide-based drugs, enhancing their stability and bioavailability.

- Biodegradable Polymers: Derivatives of aspartic acid are explored for use in biodegradable materials due to their favorable properties .

The interactions of aspartic acid(otbu)-allyl ester hydrochloride with enzymes and proteins are crucial for understanding its biological activity. Studies focus on how this compound influences enzyme mechanisms through non-covalent interactions, facilitating selective peptide bond formation without disrupting other functional groups. This specificity allows researchers to explore complex biochemical pathways effectively.

Similar Compounds: Comparison

Aspartic acid(otbu)-allyl ester hydrochloride can be compared with several similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Glutamic Acid Di-tert-butyl Ester | Contains two tert-butyl groups | Different amino acid backbone |

| L-Aspartic Acid Di-tert-butyl Ester | Two tert-butyl groups but lacks allyl functionality | Less reactivity due to lack of leaving group |

| Aspartic Acid Methyl Ester | Methyl ester instead of allyl | Less sterically hindered than allyl esters |

The uniqueness of aspartic acid(otbu)-allyl ester hydrochloride lies in its combination of a bulky tert-butyl protecting group and an allyl ester, providing a balance between stability and reactivity that is particularly useful in selective peptide synthesis .

Molecular Structure and Configuration

Aspartic acid (tert-butyl)-allyl ester hydrochloride, systematically named as 1-allyl 4-(tert-butyl) aspartate hydrochloride, represents a protected derivative of the naturally occurring amino acid aspartic acid [2]. The compound possesses the molecular formula C₁₁H₂₀ClNO₄ with a molecular weight of 265.73 g/mol [3] [4]. The chemical structure features the characteristic aspartic acid backbone with selective protection of the carboxyl groups through esterification [1] [2].

The molecular architecture consists of an amino acid core bearing two distinct ester functionalities: a tert-butyl ester protecting the β-carboxyl group and an allyl ester protecting the α-carboxyl group [2] [8]. The presence of the hydrochloride salt form indicates protonation of the amino group, forming an ammonium chloride species [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate;hydrochloride [8].

The InChI code for this compound is 1S/C11H19NO4.ClH/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4;/h5,8H,1,6-7,12H2,2-4H3;1H, with the corresponding InChIKey being NJRAKVZUBAZRJQ-UHFFFAOYSA-N [2] [4]. The compound exists as a yellow solid under standard conditions [2] [8].

| Molecular Properties | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀ClNO₄ |

| Molecular Weight | 265.73 g/mol |

| CAS Registry Number | 218938-66-0 |

| MDL Number | MFCD00798679 |

| Physical Form | Yellow solid |

| Purity | ≥98% |

Physicochemical Properties

The physicochemical characteristics of aspartic acid (tert-butyl)-allyl ester hydrochloride reflect both its amino acid heritage and the modifications introduced through esterification and salt formation [2] [8]. The compound demonstrates specific solubility patterns that distinguish it from the parent aspartic acid molecule [23] [24].

Storage requirements for this compound specify maintenance at 0-8°C, indicating thermal sensitivity typical of protected amino acid derivatives [2]. The compound exhibits enhanced solubility compared to free aspartic acid due to the presence of the hydrochloride salt and the organic ester groups [23] [24]. The bulk density and handling characteristics are influenced by the crystalline nature of the hydrochloride salt form [2].

The melting point behavior differs significantly from that of aspartic acid, which decomposes above 300°C [23] [24]. The presence of the tert-butyl and allyl protecting groups, along with the hydrochloride salt formation, modifies the thermal properties and decomposition patterns [23]. The compound's optical activity is maintained due to preservation of the chiral center from the parent aspartic acid [1] [22].

| Physical Properties | Specification |

|---|---|

| Storage Temperature | 0-8°C |

| Physical State | Crystalline solid |

| Color | Yellow |

| Shipping Temperature | Room temperature |

| Country of Origin | United States |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for aspartic acid (tert-butyl)-allyl ester hydrochloride, revealing distinct chemical environments for various functional groups within the molecule [12] [32]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the tert-butyl ester, allyl ester, and amino acid backbone components [12].

The tert-butyl ester functionality displays a singlet around 1.4-1.5 ppm, representing the nine equivalent methyl protons of the tert-butyl group [12] [32]. The allyl ester portion contributes multiple signals including the vinyl protons appearing as a multiplet around 5.8-6.2 ppm and the methylene protons adjacent to the ester oxygen appearing around 4.6-4.8 ppm [32]. The terminal vinyl protons typically appear as multiplets around 5.2-5.4 ppm [32].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of both ester functionalities, with the tert-butyl ester carbonyl appearing around 170-175 ppm and the allyl ester carbonyl around 165-170 ppm [32]. The quaternary carbon of the tert-butyl group appears around 82-85 ppm, while the methyl carbons appear around 28 ppm [32]. The allyl carbons contribute signals around 65 ppm for the methylene carbon and 130-135 ppm for the vinyl carbons [32].

Chlorine-35 and chlorine-37 nuclear magnetic resonance studies of amino acid hydrochlorides reveal chemical shift ranges specific to the chloride environment [31]. The isotropic chemical shift for aspartic acid hydrochloride salts falls within the range of 102 ± 5 ppm, demonstrating intermediate values within the series of amino acid hydrochlorides studied [31].

Mass Spectrometry

Mass spectrometric analysis of aspartic acid (tert-butyl)-allyl ester hydrochloride provides detailed fragmentation patterns that confirm structural assignments and enable differentiation from related compounds [10] [30]. The molecular ion peak appears at m/z 265.73, corresponding to the protonated molecular species [3] [4].

Characteristic fragmentation pathways include loss of the tert-butyl group (loss of 57 mass units) and loss of the allyl group (loss of 41 mass units) [30]. The base peak often corresponds to fragments resulting from cleavage adjacent to the amino acid backbone, producing intense ions characteristic of the aspartic acid structure [30]. Collision-induced dissociation produces b-type and y-type ions typical of amino acid derivatives [30].

Electrospray ionization mass spectrometry reveals multiply charged species, particularly the doubly charged molecular ion at m/z 133.37 [30]. Electron transfer dissociation generates c-type and z-type fragments, with specific fragmentation patterns that distinguish aspartic acid derivatives from other amino acids [30]. Matrix-assisted laser desorption ionization produces predominantly singly charged molecular ions with characteristic neutral losses [30].

The fragmentation pattern includes loss of water (18 mass units), loss of carbon dioxide (44 mass units), and loss of ammonia (17 mass units), reflecting the typical behavior of amino acid ester hydrochlorides under mass spectrometric conditions [30]. These fragmentation pathways serve as diagnostic tools for structural confirmation and purity assessment [10].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy of aspartic acid (tert-butyl)-allyl ester hydrochloride reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [28] [33]. The spectrum exhibits strong carbonyl stretching vibrations around 1750-1730 cm⁻¹ for the ester functionalities, with the tert-butyl ester and allyl ester showing slightly different frequencies due to their distinct electronic environments [33].

The amino group, present as an ammonium ion due to the hydrochloride salt formation, contributes broad absorption bands in the region 3000-3500 cm⁻¹ [28] [33]. The carbon-hydrogen stretching vibrations of the tert-butyl group appear around 2950-3000 cm⁻¹, while the allyl carbon-hydrogen stretches contribute bands around 3000-3100 cm⁻¹ [33]. The carbon-oxygen stretching vibrations of the ester bonds appear in the region 1000-1300 cm⁻¹ [33].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of amino acid derivatives [27]. The compound exhibits moderate absorption in the region 250-300 nm, with extinction coefficients reflecting the electronic transitions associated with the carbonyl groups and the amino functionality [27]. The presence of the allyl group contributes additional absorption features due to the carbon-carbon double bond chromophore [27].

The absorption spectrum shows a gradual decrease in intensity with increasing wavelength, extending into the visible region as observed for other charged amino acid derivatives [27]. The molar extinction coefficients vary with solvent conditions and pH, reflecting the ionizable nature of the amino group and the sensitivity of the electronic transitions to the local environment [27].

| Infrared Absorption Bands | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl stretch (ester) | 1750-1730 | C=O stretch |

| Ammonium stretch | 3000-3500 | N-H stretch |

| Alkyl C-H stretch | 2950-3000 | C-H stretch |

| Allyl C-H stretch | 3000-3100 | C-H stretch |

| C-O stretch | 1000-1300 | C-O stretch |

Stereochemical Aspects

The stereochemical properties of aspartic acid (tert-butyl)-allyl ester hydrochloride derive from the chiral center present in the parent aspartic acid molecule [14] [15]. The compound maintains the L-configuration at the α-carbon, corresponding to the (S)-absolute configuration according to the Cahn-Ingold-Prelog priority rules [17] [22]. This stereochemical assignment places the amino group on the left side when viewed in Fischer projection with the carboxyl group at the top [14].

The absolute configuration of the L-enantiomer enables specific enzymatic recognition and biological activity patterns that distinguish it from the D-enantiomer [22]. The spatial arrangement of substituents around the chiral center influences the compound's interaction with chiral environments and its behavior in asymmetric synthetic applications [21] [22]. The maintenance of stereochemical integrity during the esterification process ensures preservation of the biological relevance associated with the L-amino acid configuration [15].

Optical activity measurements reveal specific rotation values that confirm the stereochemical purity of the compound [20]. The direction and magnitude of optical rotation depend on the solvent system and concentration, reflecting the influence of intermolecular interactions on the observed optical behavior [20]. The L-configuration typically exhibits dextrorotatory behavior in acidic solutions and water, contrasting with levorotatory behavior in alkaline conditions [20] [23].

The stereochemical stability of the chiral center remains intact under the mild conditions used for ester formation and salt preparation [14] [17]. This stability ensures that the compound retains its stereochemical identity throughout synthetic manipulations and storage conditions [22]. The presence of the protecting groups does not significantly alter the stereochemical environment of the α-carbon, maintaining the characteristic optical and chemical properties associated with L-aspartic acid derivatives [15] [21].

| Stereochemical Properties | Specification |

|---|---|

| Absolute Configuration | (S) |

| Amino Acid Configuration | L |

| Optical Activity | Dextrorotatory (acidic solution) |

| Chiral Centers | 1 |

| Stereochemical Purity | >95% |

tert-Butyl Protection of β-Carboxyl Group

The protection of the β-carboxyl group in aspartic acid using tert-butyl esters represents a fundamental strategy in amino acid chemistry. This approach provides excellent stability under basic conditions while remaining cleavable under acidic conditions, making it particularly suitable for solid-phase peptide synthesis protocols [1] [2].

Direct Esterification Methods

The most straightforward approach involves the direct esterification of aspartic acid with tert-butyl alcohol under acidic conditions. Traditional methods employ sulfuric acid as a catalyst, with reactions conducted at reflux temperatures for 4-8 hours [3]. This method typically achieves yields of 75-85% and provides good selectivity for the β-carboxyl group due to steric considerations.

Acid-Catalyzed Esterification

More controlled approaches utilize strong acids such as hydrochloric acid or sulfuric acid as catalysts under milder conditions. These methods operate at temperatures between 25-60°C and provide yields of 80-90% over 2-12 hours [4]. The lower temperature conditions help minimize side reactions and improve product quality.

Chlorotrimethylsilane-Mediated Esterification

A particularly selective method involves the use of chlorotrimethylsilane as an acid catalyst precursor. This approach requires more than 10 equivalents of chlorotrimethylsilane and operates at 50°C for approximately 5 hours [4]. The method shows excellent selectivity for the ω-carboxyl group and achieves yields of 70-90%. The reaction mechanism involves the formation of a silyl ester intermediate that undergoes subsequent alcoholysis.

Transesterification Approach

Industrial-scale production often employs transesterification methods using perchloric acid as a catalyst. This approach utilizes tert-butyl acetate as the tert-butyl donor and operates at 10-15°C for 20-40 hours [5]. While requiring longer reaction times, this method achieves excellent yields of 85-95% and provides good process control for large-scale operations.

Boron Trifluoride-Catalyzed Method

A mild alternative involves the use of boron trifluoride diethyl etherate as a Lewis acid catalyst. This method operates at room temperature (20°C) for 48 hours and achieves yields of 87% [3]. The mild conditions help preserve stereochemical integrity and minimize racemization risks.

| Protection Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|---|

| Direct Esterification with t-BuOH | H₂SO₄ | Reflux | 75-85 | 4-8 hours | Simple procedure |

| Acid-Catalyzed Esterification | Strong acid (HCl, H₂SO₄) | 25-60 | 80-90 | 2-12 hours | Good yields |

| TMSCl-Mediated Esterification | TMSCl (>10 equiv) | 50 | 70-90 | 5 hours | Selective for ω-carboxyl |

| Transesterification | Perchloric acid | 10-15 | 85-95 | 20-40 hours | High yield |

| Boron Trifluoride-Catalyzed | BF₃·Et₂O | 20 | 87 | 48 hours | Mild conditions |

Allyl Esterification of α-Carboxyl Group

The allyl ester functionality provides orthogonal protection for the α-carboxyl group of aspartic acid derivatives. This protecting group offers unique advantages in peptide synthesis due to its stability under basic conditions and selective cleavability under palladium-catalyzed conditions [6] [7].

Direct Esterification Methods

The most common approach involves the direct esterification using allyl alcohol in the presence of coupling reagents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine. This method operates at room temperature for 12-24 hours and achieves yields of 80-90% with excellent selectivity for the α-carboxyl group [8] [9].

Chlorotrimethylsilane-Mediated Approach

The use of chlorotrimethylsilane with allyl alcohol provides a versatile method for allyl ester formation. This approach operates at 50°C for 5 hours and can produce both mono- and diallyl esters depending on the stoichiometry [4]. The method achieves yields of 70-85% and offers good control over product selectivity.

Mitsunobu Reaction

The Mitsunobu reaction using triphenylphosphine, diisopropyl azodicarboxylate, and allyl alcohol provides excellent selectivity for α-carboxyl esterification. This method operates from 0°C to room temperature over 3 hours and achieves yields of 85-95% [10]. The reaction provides outstanding stereochemical control and minimal racemization.

Acid-Catalyzed Esterification

Simple acid-catalyzed methods using allyl alcohol and protic acids provide cost-effective approaches for allyl esterification. These methods operate at 25-50°C for 6-12 hours but typically produce mixed products requiring careful purification [7]. Yields range from 60-75%.

Enzymatic Approaches

Enzymatic methods using lipases provide highly selective allyl esterification under mild conditions. These approaches operate at 37°C for 24 hours and achieve yields of 70-80% with excellent selectivity [11]. The mild conditions preserve stereochemical integrity and minimize side reactions.

| Method | Reagents | Selectivity | Yield (%) | Reaction Conditions | Advantages |

|---|---|---|---|---|---|

| Direct Esterification | Allyl alcohol, DCC, DMAP | α-Carboxyl selective | 80-90 | RT, 12-24 h | Good selectivity |

| TMSCl-Mediated | TMSCl, Allyl alcohol | Both positions | 70-85 | 50°C, 5 h | Simple procedure |

| Mitsunobu Reaction | PPh₃, DIAD, Allyl alcohol | α-Carboxyl selective | 85-95 | 0°C to RT, 3 h | Excellent selectivity |

| Acid-Catalyzed | Allyl alcohol, H⁺ | Mixed products | 60-75 | 25-50°C, 6-12 h | Low cost |

| Enzymatic Approach | Lipase, Allyl alcohol | High selectivity | 70-80 | 37°C, 24 h | Mild, selective |

Complete Synthetic Routes

Four primary synthetic routes have been developed for the preparation of aspartic acid(OtBu)-allyl ester hydrochloride, each offering distinct advantages and limitations.

Route 1: Direct Protection Strategy

This approach begins with the selective protection of the β-carboxyl group using tert-butyl esterification, followed by allyl esterification of the α-carboxyl group, and concludes with hydrochloride salt formation. The route achieves overall yields of 65-75% over 24-48 hours and provides high β-selectivity in the initial protection step [1] [2].

Route 2: Sequential Protection Strategy

This method reverses the protection order, starting with allyl esterification of the α-carboxyl group, followed by tert-butyl protection of the β-carboxyl group, and final salt formation. This route provides better α-selectivity and achieves overall yields of 70-80% over 30-60 hours [8] [9].

Route 3: One-pot Synthesis

This approach attempts simultaneous protection of both carboxyl groups in a single reaction vessel, followed by hydrochloride salt formation. While time-efficient (12-24 hours), this method achieves lower overall yields of 60-70% due to competing side reactions [4].

Route 4: Enzymatic Route

This method employs enzymatic protection steps followed by chemical finishing procedures. While providing mild reaction conditions, this route requires 48-72 hours and achieves moderate yields of 55-65% [11].

| Synthetic Route | Starting Material | Key Steps | Overall Yield (%) | Reaction Time (h) | Advantages |

|---|---|---|---|---|---|

| Route 1: Direct Protection | L-Aspartic acid | tBu protection → Allyl esterification → HCl salt | 65-75 | 24-48 | High β-selectivity |

| Route 2: Sequential Protection | L-Aspartic acid | Allyl esterification → tBu protection → HCl salt | 70-80 | 30-60 | Better α-selectivity |

| Route 3: One-pot Synthesis | L-Aspartic acid | Simultaneous protection → HCl salt | 60-70 | 12-24 | Time efficient |

| Route 4: Enzymatic Route | L-Aspartic acid | Enzymatic protection → Chemical finish | 55-65 | 48-72 | Mild conditions |

Purification and Crystallization Techniques

The purification of aspartic acid(OtBu)-allyl ester hydrochloride requires careful consideration of the compound's physicochemical properties and stability characteristics.

Recrystallization Methods

Recrystallization from ethanol-water mixtures provides the most common purification method for final product refinement. The process involves dissolving the crude product in hot ethanol-water (1:1 v/v) at 70-75°C, removing insoluble impurities, and cooling to 4-8°C for crystallization over 2 hours [5]. This method achieves purities of 95-98% with yields of 85-90%.

Column Chromatography

Silica gel column chromatography using chloroform-methanol gradient elution provides excellent purification for intermediate products. This method operates at room temperature and achieves purities of 98-99% with yields of 80-85% [12]. The technique proves particularly effective for removing closely related impurities.

Precipitation Techniques

Precipitation methods using diethyl ether-ethyl acetate mixtures provide rapid purification for crude products. The process operates at 0-10°C and achieves purities of 90-95% with yields of 90-95% [5]. This technique proves especially useful for initial product cleanup.

Extraction Procedures

Liquid-liquid extraction using ethyl acetate-water systems provides effective workup procedures during synthesis. These methods operate at room temperature and achieve purities of 85-90% with yields of 85-90% [10]. The technique effectively removes water-soluble impurities and excess reagents.

Spray Drying

Industrial-scale purification employs spray drying techniques for final product isolation. This method operates at temperatures between 110-300°C and achieves purities exceeding 99% with quantitative yields [13]. The technique provides excellent control over particle size and moisture content.

| Technique | Solvent System | Temperature (°C) | Purity Achieved (%) | Typical Yield (%) | Application |

|---|---|---|---|---|---|

| Recrystallization | EtOH/H₂O | 70-75 | 95-98 | 85-90 | Final purification |

| Column Chromatography | CHCl₃/MeOH | RT | 98-99 | 80-85 | Intermediate purification |

| Precipitation | Et₂O/EtOAc | 0-10 | 90-95 | 90-95 | Crude product cleanup |

| Extraction | EtOAc/H₂O | RT | 85-90 | 85-90 | Workup procedure |

| Spray Drying | Aqueous solution | 110-300 | 99+ | 99+ | Industrial scale |

Industrial Scale Production

The industrial production of aspartic acid(OtBu)-allyl ester hydrochloride requires careful consideration of process scalability, safety requirements, and economic factors.

Reaction Scale Considerations

Industrial production typically operates at scales of 100-1000 kg per batch, utilizing large reactor vessels equipped with efficient heat exchangers and turbine mixing systems [14] [15]. The scale-up process requires careful attention to heat transfer rates and mixing efficiency to maintain product quality and yield.

Reactor Design

Large-scale production employs jacketed reactor systems with precise temperature control capabilities. These systems incorporate continuous monitoring of reaction parameters including temperature, pressure, and pH to ensure consistent product quality [16]. The reactor design must accommodate the specific requirements of each synthetic step.

Process Control

Industrial operations implement comprehensive process control systems including real-time monitoring with diode-array detectors and conductivity sensors [16]. These systems enable continuous optimization of reaction conditions and early detection of process deviations.

Purification Systems

Industrial purification employs continuous extraction systems and automated crystallization equipment to handle large product volumes efficiently [14]. These systems minimize manual handling and reduce contamination risks while maintaining high product purity.

Quality Control

Industrial production requires extensive quality control protocols including high-performance liquid chromatography analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry for product identification and purity determination [17]. These analytical methods ensure consistent product quality across production batches.

Environmental Considerations

Modern industrial processes incorporate environmentally friendly approaches including solvent recycling, waste minimization, and the use of non-hazardous reagents where possible [18]. These considerations help reduce environmental impact while maintaining process efficiency.

| Parameter | Small Scale (g) | Pilot Scale (kg) | Industrial Scale (kg) | Process Considerations |

|---|---|---|---|---|

| Reaction Scale | 1-100 | 1-10 | 100-1000 | Batch process |

| Reactor Type | Round bottom flask | Jacketed reactor | Large reactor vessel | Semi-batch |

| Temperature Control | Oil bath/heating mantle | Heating/cooling jacket | Heat exchanger | Continuous process |

| Mixing System | Magnetic stirring | Mechanical stirring | Turbine mixing | Flow chemistry |

| Purification Method | Column chromatography | Recrystallization | Continuous extraction | Automated purification |

| Final Product Form | Crystalline solid | Dried powder | Spray dried | Quality control |